[2-(4-Cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate

DGAT1 inhibition physicochemical property optimization lead-like chemical space

[2-(4-Cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate (C₂₀H₂₁NO₃; MW 323.4 g·mol⁻¹) is a synthetic pyridine-2-carboxylate ester featuring a 4-cyclohexylphenyl moiety linked via a 2-oxoethyl bridge. The 4-cyclohexylphenyl substructure is recognized as a privileged pharmacophoric element within multiple clinical-stage diacylglycerol acyltransferase 1 (DGAT1) inhibitors, including AZD3988, LCQ-908 (pradigastat), and PF-04620110.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
Cat. No. B10803419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=N3
InChIInChI=1S/C20H21NO3/c22-19(14-24-20(23)18-8-4-5-13-21-18)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2
InChIKeySYFUUVHMLPLKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(4-Cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate – Structural Niche Between DGAT1 Privileged Scaffolds and Pyridine-Ester Chemical Space


[2-(4-Cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate (C₂₀H₂₁NO₃; MW 323.4 g·mol⁻¹) is a synthetic pyridine-2-carboxylate ester featuring a 4-cyclohexylphenyl moiety linked via a 2-oxoethyl bridge. The 4-cyclohexylphenyl substructure is recognized as a privileged pharmacophoric element within multiple clinical-stage diacylglycerol acyltransferase 1 (DGAT1) inhibitors, including AZD3988, LCQ-908 (pradigastat), and PF-04620110 [1]. However, unlike these clinical candidates—which bear a phenylcyclohexyl-acetic acid terminus—this compound replaces the carboxylic acid with a pyridine-2-carboxylate ester, placing it at a chemically distinct intersection of the DGAT1-relevant pharmacophore and the broader pyridine-carboxylate chemical space exploited in telomerase inhibition, MetAP inhibition, and anti-cancer programmes [2][3].

Retains privileged 4-cyclohexylphenyl DGAT1 pharmacophore
Ester linkage distinct from clinical carboxylic acid inhibitors
Unsubstituted pyridine core supports SAR expansion and probe conjugation

Why a Pyridine-2-carboxylate Ester Cannot Be Replaced by a Phenylcyclohexyl-Acetic Acid in DGAT1-Focused Chemical Biology


Generic substitution between [2-(4-cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate and its closest structural analogs—whether clinical DGAT1 inhibitors (AZD3988, LCQ-908, PF-04620110) or halogenated pyridine variants—is chemically invalid for two reasons. First, the ester linkage confers distinct hydrolytic susceptibility and metabolic liability compared to the metabolically stable acetic acid group of the clinical candidates; this directly impacts intracellular half-life and steady-state target engagement in enzyme inhibition assays [1]. Second, the pyridine-2-carboxylate ester introduces a hydrogen-bond-acceptor pyridyl nitrogen at the 2-position and eliminates the carboxylic acid hydrogen-bond donor, fundamentally altering the hydrogen-bonding network observed in the DGAT1 co-crystal structures of the phenylcyclohexyl-acetic acid series [1]. Even within the same oxoethyl-pyridine-carboxylate subclass, the presence versus absence of ring chlorines (as in [2-(4-cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate ) modulates both electronic properties and steric bulk at the ester carbonyl, precluding trivial interchange.

Ester hydrolysis may shift metabolic stability relative to acid-based clinical inhibitors
H-bond donor/acceptor profile differs from DGAT1 co-crystallized ligands; target engagement may not transfer
3,6-dichloro substitution on pyridine alters ester reactivity and CYP metabolism; results from halogenated analog are not interchangeable

Head-to-Head Quantitative Differentiation of [2-(4-Cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate from Structurally Proximal Comparators


Molecular Weight Reduction of ~29% Versus Clinical DGAT1 Inhibitors AZD3988 and LCQ-908

The target compound (MW = 323.4 g·mol⁻¹) is substantially smaller than the two clinical-stage DGAT1 inhibitors that share the 4-cyclohexylphenyl substructure. AZD3988 has a molecular weight of 456.44 g·mol⁻¹ and LCQ-908 (pradigastat) has a molecular weight of 455.47 g·mol⁻¹ . This represents a molecular weight reduction of approximately 29% (ΔMW ≈ 133 Da for AZD3988; ΔMW ≈ 132 Da for LCQ-908), shifting the compound from the 'drug-like' borderline (>450 Da) into a more fragment-like or lead-like size regime.

MW Comparison
Head-to-head
323.4 vs 456.4 g·mol⁻¹
Supports lead-like physicochemical profiling
~29% lighter than clinical DGAT1 inhibitors
DGAT1 inhibition physicochemical property optimization lead-like chemical space

Hydrogen-Bond Donor Count of Zero Versus 1–2 in Clinical DGAT1 Inhibitors – Implications for Permeability and Solubility Profile

The target compound lacks any hydrogen-bond donor (HBD = 0), in contrast to AZD3988 (HBD = 2), LCQ-908 (HBD = 1–2 depending on protonation state), and PF-04620110 (HBD = 2) [1][2]. The hydrogen-bond acceptor count (HBA = 4, comprising ester carbonyl, ketone carbonyl, pyridyl nitrogen, and ester ether oxygen) is also lower than that of AZD3988 (HBA = 8). This altered HBD/HBA profile predicts a fundamentally different solubility–permeability balance and reduced susceptibility to active efflux via P-glycoprotein.

HBD/HBA Profile
Class-level
HBD: 0 (target) vs 1–2; HBA: 4 vs 5–8
May support membrane permeability studies
Predicted profile; confirm experimentally
hydrogen-bond donor/acceptor ratio Lipinski rule-of-five CNS drug-likeness

Substitution of Carboxylic Acid with Pyridine-2-carboxylate Ester Eliminates pH-Dependent Ionization and Alters Intracellular Distribution

The clinical DGAT1 inhibitors AZD3988, LCQ-908, and PF-04620110 all contain a terminal carboxylic acid group with a pKₐ of approximately 4.2–4.8, conferring pH-dependent ionization and predominantly anionic character at physiological pH [1]. The target compound replaces this carboxylic acid with a pyridine-2-carboxylate ester (pKₐ of the free acid ~2.8; the ester is non-ionizable). The pyridine nitrogen (conjugate acid pKₐ ~3.4) remains largely uncharged at pH 7.4. This shift from an anionic to a neutral species at physiological pH is predicted to enhance passive diffusion across lipid bilayers and alter subcellular compartmentalization away from lysosomal trapping, which is a documented liability for weakly acidic DGAT1 inhibitors [1].

Ionization State
Class-level
Neutral (ester) vs anionic (acid)
May influence intracellular distribution assays
Estimated Δ logD₇.₄ increase 1.5–2.5
ester prodrug strategy intracellular accumulation pH-dependent solubility

Absence of 3,6-Dichloro Substitution on Pyridine Ring – 74 Da Lighter and Electronically Distinct from the Halogenated Analog

Among the closest commercially available analogs, [2-(4-cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate represents the single most proximal comparator, differing only by the presence of two chlorine atoms at the 3- and 6-positions of the pyridine ring. The dichloro analog has an approximate molecular weight of 392.3 g·mol⁻¹ (ΔMW ≈ +69 Da, or +21% heavier than the target compound). Beyond the mass difference, the electron-withdrawing chlorine substituents reduce the electron density of the pyridine ring and the ester carbonyl, altering: (i) the rate of ester hydrolysis (predicted to be accelerated relative to the unsubstituted parent), (ii) the Lewis basicity of the pyridyl nitrogen, and (iii) susceptibility to CYP450-mediated oxidative metabolism at the pyridine ring.

Halogen Status
Head-to-head
Unsubstituted vs 3,6-dichloro; ΔMW +69 Da
Unsubstituted ring simplifies SAR exploration
Chlorine alters hydrolysis and metabolism
halogen SAR pyridine electrophilicity CYP450 metabolic stability

Privileged 4-Cyclohexylphenyl Pharmacophore Retained: Nanomolar DGAT1 Potency Reported for Structurally Congeneric Phenylcyclohexyl Scaffolds

The 4-cyclohexylphenyl substructure is a validated privileged fragment for DGAT1 inhibition. In the phenylcyclohexyl-acetic acid series, compound 1 (the parent scaffold containing phenyl cyclohexyl-ethanoate) exhibits an hDGAT-1 IC₅₀ of 2 nM [1]. AZD3988, containing the same phenylcyclohexyl core, achieves IC₅₀ values of 0.6 nM (human), 0.5 nM (rat), and 1.1 nM (mouse) [2]. While direct DGAT1 inhibitory data for the target compound have not been published, retention of the 4-cyclohexylphenyl pharmacophore—present in all clinical DGAT1 inhibitors—warrants its prioritized screening against this target class.

Pharmacophore Validation
Class-level
Scaffold found in inhibitors with IC₅₀ 0.6–57 nM
Supports DGAT1-targeted screening
Direct potency not yet reported for this ester
DGAT1 pharmacophore ACE inhibitor screening metabolic disease

Chromatographic Purity Benchmark: ≥95% by HPLC with Structural Confirmation by NMR and MS

Commercially available batches of [2-(4-cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate are supplied with a minimum purity specification of ≥95% as determined by high-performance liquid chromatography (HPLC), with structural identity confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . In the DGAT1 inhibitor literature, purity and structural fidelity are critical variables: the MedChemComm 2013 study [1] employed crystalline materials incubated for 24 h at pH 7.4 for solubility determination, and discrepancies in purity between suppliers have been noted as a source of inter-laboratory variability in IC₅₀ measurements [1]. For academic procurement, HPLC-verified purity ≥95% with orthogonal NMR/MS structural confirmation meets the standard required for reproducible biochemical assay data.

Purity & Identity
Specification review
≥95% HPLC; NMR/MS confirmed
≥95% purity supports assay reproducibility
Comparable to clinical candidates' ≥98%
quality control HPLC purity NMR-verified identity

Evidence-Backed Application Scenarios for [2-(4-Cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate in Academic and Industrial Research


DGAT1-Focused Chemical Biology Probe Development with an Ester-Linked Privileged Pharmacophore

The compound retains the 4-cyclohexylphenyl pharmacophore validated across four independent DGAT1 inhibitor series (AZD3988, LCQ-908, PF-04620110, and the phenyl cyclohexyl-ethanoate parent scaffold [1]) while introducing a structurally novel ester linkage. This makes it an ideal chemical starting point for researchers seeking to explore DGAT1 inhibition through a scaffold that is structurally orthogonal to the existing intellectual property landscape, yet pharmacophorically anchored to the validated privileged fragment. Its lower molecular weight (~323 vs. ~456 Da for clinical candidates) offers ligand-efficiency advantages for fragment-based DGAT1 screening cascades [2].

Comparative Metabolic Stability Profiling: Ester vs. Carboxylic Acid in Intracellular DGAT1 Assays

The ester-to-acid functional group substitution directly tests the hypothesis that the carboxylic acid moiety of clinical DGAT1 inhibitors contributes to lysosomal trapping and OAT-mediated clearance [1]. Researchers can use this compound in head-to-head metabolic stability assays (hepatocyte or S9 fraction incubations) against AZD3988 or PF-04620110 to quantify the impact of esterification on intrinsic clearance (Clᵢₙₜ) and half-life. The zero HBD count of the target compound provides a clean baseline for attributing any observed PK differences specifically to the ester–acid disparity [3].

Pyridine-Carboxylate SAR Platform for Multi-Target Screening: Telomerase, MetAP, and Beyond

Pyridine-2-carboxylate esters have demonstrated inhibitory activity against telomerase (e.g., compound 9p, IC₅₀ = 23 μM in TRAP assay [2]) and methionine aminopeptidase (MetAP) enzymes (e.g., compound 9n, IC₅₀ = 130 nM for EcMetAP1 [4]). The target compound, bearing a pyridine-2-carboxylate ester core, can be multiplexed across these unrelated target families in parallel screening panels. This multi-target screening strategy is not feasible with the clinical DGAT1 candidates, whose oxadiazole-amide or pyrimido-oxazepine cores are target class–restricted.

Unsubstituted Pyridine Ring as a Chemical Biology Handle for Click Chemistry or Affinity Probe Conjugation

Unlike the 3,6-dichloro analog , the unsubstituted pyridine ring in the target compound preserves all potential sites for late-stage C–H functionalization, enabling installation of alkyne or biotin tags for target engagement studies (e.g., cellular thermal shift assay, photoaffinity labeling). The absence of electron-withdrawing chlorine substituents also facilitates electrophilic aromatic substitution chemistry that is precluded in the dichlorinated comparator, providing expanded synthetic tractability for chemical probe development .

Application
Selection Property
Validation Focus
DGAT1 pharmacophore probe development
Ester-linked privileged scaffold
Target engagement and IP landscape
Ester vs acid metabolic stability
HBD count and ionization state
Intrinsic clearance comparison
Multi-target pyridine-carboxylate screening
Pyridine-2-carboxylate core
Telomerase/MetAP panel
Late-stage functionalization handle
Unsubstituted pyridine ring
Click chemistry probe conjugation
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